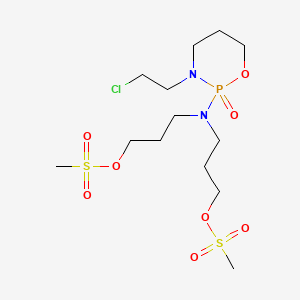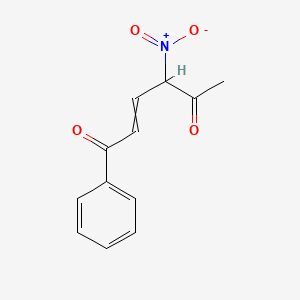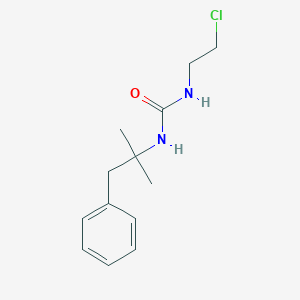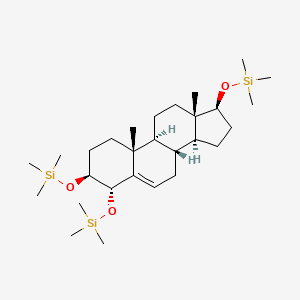
Silane, (androst-5-ene-3beta,4alpha,17beta-triyltrioxy)tris[trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (androst-5-ene-3beta,4alpha,17beta-triyltrioxy)tris[trimethyl- is a derivative of androst-5-ene, a steroid structure. This compound is characterized by the presence of three trimethylsilyl groups attached to the androst-5-ene backbone. The molecular formula for this compound is C28H54O3Si3, and it has a molecular weight of 522.9831 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (androst-5-ene-3beta,4alpha,17beta-triyltrioxy)tris[trimethyl- typically involves the reaction of androst-5-ene-3,4,17-triol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.
化学反应分析
Types of Reactions
Silane, (androst-5-ene-3beta,4alpha,17beta-triyltrioxy)tris[trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
科学研究应用
Silane, (androst-5-ene-3beta,4alpha,17beta-triyltrioxy)tris[trimethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: Employed in the study of steroid metabolism and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized materials and coatings.
作用机制
The mechanism of action for Silane, (androst-5-ene-3beta,4alpha,17beta-triyltrioxy)tris[trimethyl- involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups provide steric protection, allowing the compound to interact selectively with enzymes and receptors involved in steroid metabolism. This selective interaction can modulate various biological processes, including hormone regulation and signal transduction .
相似化合物的比较
Similar Compounds
Silane, (androst-5-ene-3beta,11beta,17beta-triyltrioxy)tris[trimethyl-: Similar structure but with different hydroxyl group positions.
Silane, (androst-5-ene-3beta,17alpha-ylenedioxy)bis[trimethyl-: Contains two trimethylsilyl groups instead of three.
Uniqueness
Silane, (androst-5-ene-3beta,4alpha,17beta-triyltrioxy)tris[trimethyl- is unique due to its specific arrangement of trimethylsilyl groups, which provides distinct steric and electronic properties. This uniqueness makes it valuable in selective chemical reactions and biological studies .
属性
CAS 编号 |
33287-28-4 |
|---|---|
分子式 |
C28H54O3Si3 |
分子量 |
523.0 g/mol |
IUPAC 名称 |
[(3S,4S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3,4-bis(trimethylsilyloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C28H54O3Si3/c1-27-19-17-24(29-32(3,4)5)26(31-34(9,10)11)23(27)13-12-20-21-14-15-25(30-33(6,7)8)28(21,2)18-16-22(20)27/h13,20-22,24-26H,12,14-19H2,1-11H3/t20-,21-,22-,24-,25-,26-,27+,28-/m0/s1 |
InChI 键 |
LBZXFKMRMRSBFM-LOVRTUIXSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[Si](C)(C)C)CC=C4[C@@]3(CC[C@@H]([C@H]4O[Si](C)(C)C)O[Si](C)(C)C)C |
规范 SMILES |
CC12CCC3C(C1CCC2O[Si](C)(C)C)CC=C4C3(CCC(C4O[Si](C)(C)C)O[Si](C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


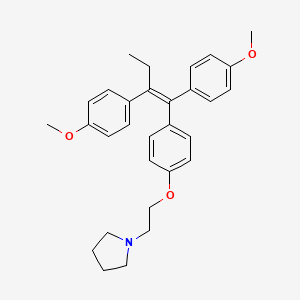
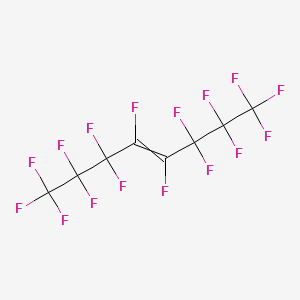
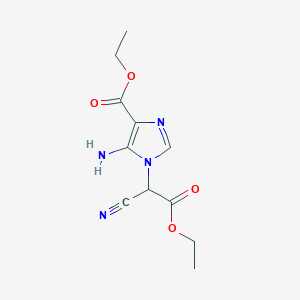
![3-[2-(3-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14674737.png)
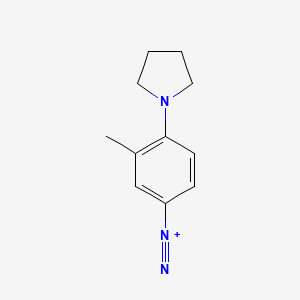
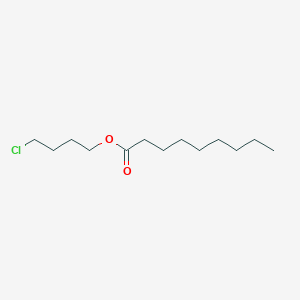
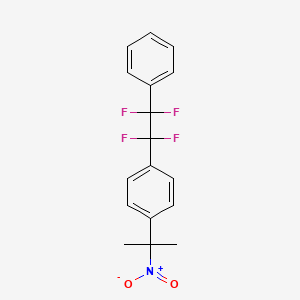
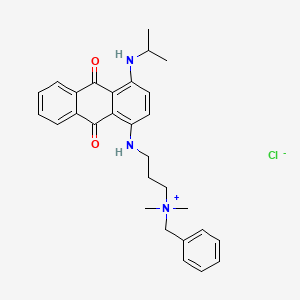
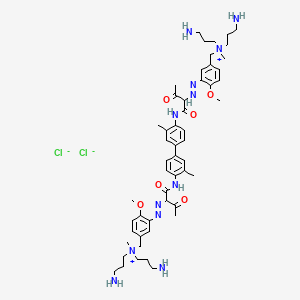
![2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate](/img/structure/B14674777.png)
![3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride](/img/structure/B14674780.png)
